

# The NETSseq Platform: A Technical Guide to the Identification of CVN293

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN293    |           |
| Cat. No.:            | B15136992 | Get Quote |

This technical guide provides an in-depth overview of the Nuclear Enriched Transcript Sort sequencing (NETSseq) platform and its pivotal role in the discovery and development of **CVN293**, a novel therapeutic candidate for neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in innovative approaches to target identification and validation in the central nervous system (CNS).

## Introduction to the NETSseq Platform

The NETSseq platform, developed by Cerevance, is a proprietary technology designed to overcome the challenges of studying the complex cellular and molecular landscape of the human brain.[1] By analyzing the transcriptome of individual cell types from a vast collection of post-mortem human brain tissues, NETSseq enables the identification of novel drug targets that are selectively expressed in specific cell populations affected by neurodegenerative diseases.[2][3]

The platform's unique advantage lies in its ability to perform deep transcriptional profiling of sorted nuclei, providing a higher resolution of gene expression compared to single-cell or single-nucleus sequencing methods.[1] This allows for the detection of subtle but functionally significant changes in gene expression that may be missed by other techniques.[1] The NETSseq platform leverages a large repository of over 20,000 human brain tissue samples, encompassing a wide range of ages and disease states, to generate a rich dataset for identifying and validating new therapeutic targets.[4][5]



# The NETSseq Experimental Workflow

The NETSseq workflow integrates techniques from molecular biology, flow cytometry, and next-generation sequencing to isolate and analyze specific cell populations from brain tissue. The general steps are outlined below.

## **Experimental Protocols**

While specific, proprietary details of the NETSseq protocol are not publicly available, the following outlines the key experimental stages based on published information:

- Nuclei Isolation from Post-Mortem Brain Tissue:
  - Human brain tissue samples are obtained from brain banks.
  - The tissue is homogenized and subjected to a series of centrifugation and filtration steps to isolate the nuclei from other cellular components.
- Cell-Type Specific Labeling of Nuclei:
  - A cocktail of antibodies targeting nuclear, endoplasmic reticulum, and membrane proteins specific to different brain cell types (e.g., microglia, astrocytes, neurons) is used to label the isolated nuclei.[3]
  - In conjunction with antibodies, specific RNA probes are employed to tag cell-type-specific transcripts within the nuclei, allowing for further refinement of cell population identification.
- Fluorescence-Activated Nuclei Sorting (FANS):
  - The labeled nuclei are sorted using a flow cytometer.
  - Nuclei from specific cell populations are isolated based on their unique fluorescence signatures resulting from the antibody and RNA probe labeling.
- Deep RNA Sequencing:
  - RNA is extracted from the sorted nuclei populations.







- Next-generation sequencing (NGS) libraries are prepared and sequenced to generate a comprehensive transcriptomic profile for each cell type. The platform is capable of sequencing over 12,000 genes per cell.[6]
- Bioinformatics and Data Analysis:
  - The massive dataset, comprising over 92 trillion base pairs of sequenced data, is analyzed using machine learning and artificial intelligence.[5][7]
  - By comparing the transcriptomes of specific cell types from diseased and healthy brain tissues, the platform can identify genes that are significantly up- or down-regulated in disease states, thus revealing potential therapeutic targets.[5]



#### **NETSseq Experimental Workflow**

#### Sample Preparation



Click to download full resolution via product page

A high-level overview of the NETSseq experimental workflow.



## **Identification of CVN293: A Case Study**

The NETSseq platform was instrumental in identifying the potassium two-pore domain channel subfamily K member 13 (KCNK13), also known as THIK-1, as a novel therapeutic target for neurodegenerative diseases.[8][9] Analysis of brain tissue from patients with these conditions revealed that KCNK13 is selectively expressed in microglia and its expression is elevated in disease states.[8][10] This finding highlighted KCNK13 as a promising target for modulating neuroinflammation.

**CVN293** was subsequently developed as a highly selective, oral inhibitor of KCNK13.[4][11] By inhibiting KCNK13, **CVN293** modulates the activation of the NLRP3 inflammasome, a key component of the innate immune response that is implicated in the chronic neuroinflammation observed in many neurodegenerative disorders.[8][12]

#### **Mechanism of Action of CVN293**

**CVN293** exerts its therapeutic effect by targeting KCNK13 in microglia, thereby suppressing neuroinflammation. The proposed signaling pathway is as follows:

- KCNK13 Inhibition: CVN293 selectively binds to and inhibits the KCNK13 potassium channel on microglia.
- Modulation of NLRP3 Inflammasome: The inhibition of KCNK13 is believed to interfere with the signaling cascade that leads to the activation of the NLRP3 inflammasome.
- Reduction of Pro-inflammatory Cytokines: By dampening NLRP3 inflammasome activity,
  CVN293 reduces the production and release of pro-inflammatory cytokines, such as IL-1β, in the central nervous system.[12]

This targeted approach is designed to reduce neuroinflammation without affecting the peripheral immune system, potentially offering a safer and more effective treatment for neurodegenerative diseases.[8]





CVN293 Signaling Pathway in Microglia

Click to download full resolution via product page

The proposed signaling pathway of CVN293 in microglia.

# **Quantitative Data for CVN293**

The following tables summarize the key quantitative data for **CVN293** from preclinical and clinical studies.

# **Table 1: Preclinical Efficacy of CVN293**



| Parameter                                                           | Species          | Value    | Reference |
|---------------------------------------------------------------------|------------------|----------|-----------|
| IC50 for KCNK13<br>Inhibition                                       | Human (hKCNK13)  | 41 nM    | [11][12]  |
| Murine (mKCNK13)                                                    | 28 nM            | [11][12] |           |
| IC50 for IL-1β<br>Production Inhibition                             | Murine Microglia | 24 nM    | [3]       |
| Selectivity over other K+ channels (K2P6.1/TWIK2 and K2P2.1/TREK-1) | >30,000 nM       | [3]      |           |

Table 2: Phase 1 Clinical Trial Data for CVN293

| Parameter                     | Details                                                                                                                | Reference |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Study Design                  | Randomized, double-blind,<br>placebo-controlled, single and<br>multiple ascending dose                                 | [13]      |
| Participants                  | 72 healthy adult volunteers                                                                                            | [13]      |
| Single Ascending Dose (SAD)   | Up to 1,000 mg                                                                                                         | [7][13]   |
| Multiple Ascending Dose (MAD) | Up to 375 mg twice daily for 14 days                                                                                   | [9]       |
| Safety and Tolerability       | Generally well-tolerated with no serious adverse events reported. All treatment-emergent adverse events were mild.     | [9][13]   |
| Pharmacokinetics              | Dose-dependent increases in plasma exposure. High brain penetrance demonstrated by cerebrospinal fluid (CSF) sampling. | [9][13]   |



### Conclusion

The NETSseq platform represents a significant advancement in the field of neuro-therapeutics, enabling the identification of novel, cell-type-specific drug targets. The discovery of KCNK13 and the subsequent development of **CVN293** serve as a compelling example of the platform's power. The promising preclinical and Phase 1 clinical data for **CVN293** underscore the potential of this targeted approach to address the unmet medical need in neurodegenerative diseases by modulating neuroinflammation. Further clinical development of **CVN293** will be critical in determining its efficacy and safety in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tecan.com [tecan.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 5. pharmexec.com [pharmexec.com]
- 6. Cerevance [cerevance.com]
- 7. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 8. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor CVN293 Targeting Neuroinflammation [trial.medpath.com]
- 9. CVN293 [cerevance.com]
- 10. Cerevance [cerevance.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]



- 13. Cerevance [cerevance.com]
- To cite this document: BenchChem. [The NETSseq Platform: A Technical Guide to the Identification of CVN293]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136992#the-netsseq-platform-and-its-role-in-identifying-cvn293]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com